(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid
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Overview
Description
(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further linked to a pyrazole moiety through a methoxy bridge. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Attachment of the Methoxy Group: The pyrazole derivative is then reacted with a methoxy-substituted phenyl compound under basic conditions to form the desired intermediate.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: A similar compound with a pinacol ester group instead of a methoxy group.
Pyraclostrobin: A related compound with a pyrazole moiety and boronic acid group.
Uniqueness: (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy bridge and boronic acid group make it particularly useful in cross-coupling reactions and as a molecular recognition tool .
Properties
Molecular Formula |
C11H13BN2O3 |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
[4-[(1-methylpyrazol-3-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-14-7-6-10(13-14)8-17-11-4-2-9(3-5-11)12(15)16/h2-7,15-16H,8H2,1H3 |
InChI Key |
TXBWTKYNQCPXAN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=NN(C=C2)C)(O)O |
Origin of Product |
United States |
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